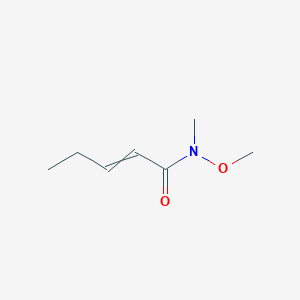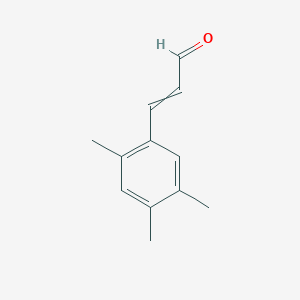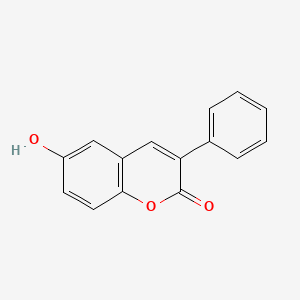
6-hydroxy-3-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-3-phenyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by a chromen-2-one core structure with a hydroxy group at the 6th position and a phenyl group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-3-phenyl-2H-chromen-2-one can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For instance, the condensation of 2-hydroxyacetophenone with phenylacetic acid in the presence of concentrated sulfuric acid can yield this compound .
Another method involves the Knoevenagel condensation, where salicylaldehyde reacts with phenylacetic acid in the presence of a base such as piperidine . This reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound often employs the Pechmann condensation due to its simplicity and high yield. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
6-hydroxy-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: The chromen-2-one core can be reduced to form dihydrocoumarin derivatives.
Substitution: The phenyl group at the 3rd position can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: 6-oxo-3-phenyl-2H-chromen-2-one.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
6-hydroxy-3-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The biological activity of 6-hydroxy-3-phenyl-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. For instance, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress . The compound can also inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation . Additionally, its anticancer properties are linked to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
6-hydroxy-3-phenyl-2H-chromen-2-one is unique among coumarin derivatives due to its specific substitution pattern. Similar compounds include:
4-hydroxycoumarin: Known for its anticoagulant properties.
7-hydroxycoumarin: Exhibits strong antioxidant activity.
3-phenylcoumarin: Similar to this compound but lacks the hydroxy group at the 6th position.
The presence of both the hydroxy and phenyl groups in this compound enhances its biological activity and makes it a versatile compound for various applications .
Propiedades
Número CAS |
6468-47-9 |
|---|---|
Fórmula molecular |
C15H10O3 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
6-hydroxy-3-phenylchromen-2-one |
InChI |
InChI=1S/C15H10O3/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10/h1-9,16H |
Clave InChI |
CYKDIFJDBMRWNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


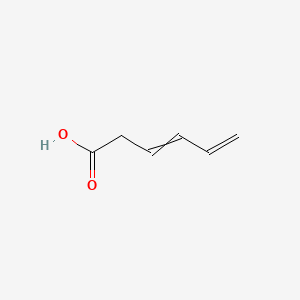

![(3aR,5R)-5-methyl-3H,3aH,4H,5H,7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B11720476.png)
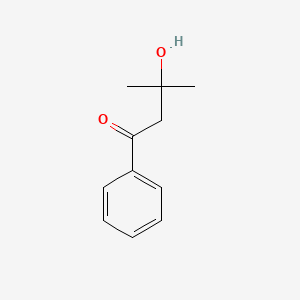
![{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid](/img/structure/B11720484.png)
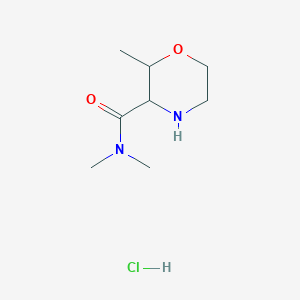
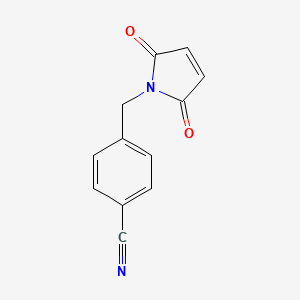

![Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate](/img/structure/B11720511.png)

![2-[(Benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-OL](/img/structure/B11720527.png)
![3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B11720530.png)
